4-fluoro-N-(4-(2-oxo-2-(pentylamino)ethyl)thiazol-2-yl)benzamide
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Overview
Description
Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
Research led by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, investigating their antimicrobial, antilipase, and antiurease activities. Although not directly mentioning "4-fluoro-N-(4-(2-oxo-2-(pentylamino)ethyl)thiazol-2-yl)benzamide", this study highlights the importance of such compounds in developing potential antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Fluorogenic Reagent for Thiols
Toyo’oka et al. (1989) synthesized 4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) as a thiol-specific fluorogenic reagent, demonstrating its application in detecting thiols in biological samples. The study's focus on fluorogenic reagents underlines the chemical versatility and application of fluorinated compounds in biochemical assays (Toyo’oka, Suzuki, Saito, Uzu, & Imai, 1989).
Controlled Molecular Weight Poly(N-fluoroalkyl benzamide)
Ohshimizu, Shibasaki, and Ueda (2007) reported on the synthesis of Poly(N-fluoroalkyl benzamide) with controlled molecular weight and polydispersity index, indicating the potential of fluorinated benzamides in material science, particularly for creating novel amphiphilic block copolymers with specific physical properties (Ohshimizu, Shibasaki, & Ueda, 2007).
Mechanism of Action
Target of Action
The compound, also known as 4-fluoro-N-{4-[(pentylcarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide, is a derivative of thiazole . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Mode of Action
The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their wide range of biological activities .
Result of Action
Thiazole derivatives are known to have various biological effects, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Action Environment
The physico-chemical properties of thiazole derivatives, such as water solubility, can be influenced by environmental factors .
Properties
IUPAC Name |
4-fluoro-N-[4-[2-oxo-2-(pentylamino)ethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2S/c1-2-3-4-9-19-15(22)10-14-11-24-17(20-14)21-16(23)12-5-7-13(18)8-6-12/h5-8,11H,2-4,9-10H2,1H3,(H,19,22)(H,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNONMXIEHOMMNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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